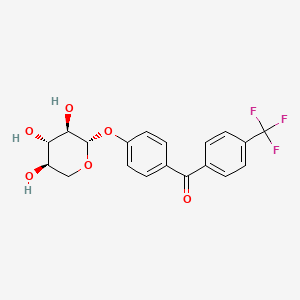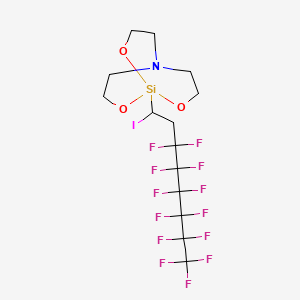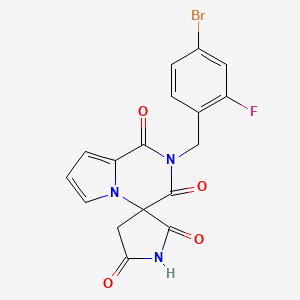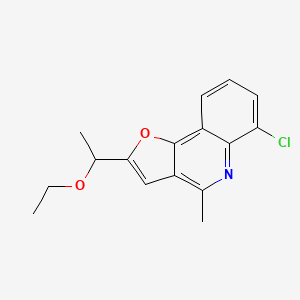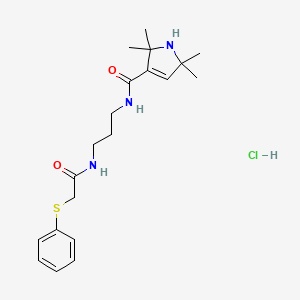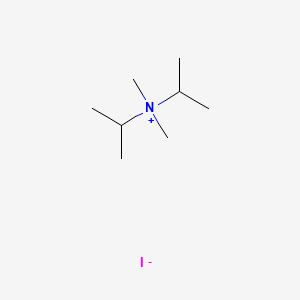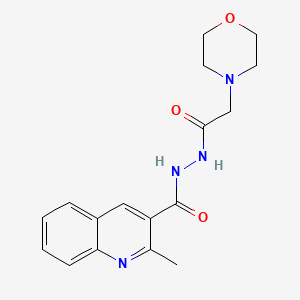
Disodium 4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1-(4-((2-hydroxyethyl)sulphonyl)phenyl)-1H-pyrazol-5-yl)benzene-1,3-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1-(4-((2-hydroxyethyl)sulphonyl)phenyl)-1H-pyrazol-5-yl)benzene-1,3-disulphonate is a complex organic compound It features a pyrazole ring substituted with various functional groups, including dichloromethylphenyl, hydroxyethylsulphonyl, and disulphonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring and subsequent substitution reactions to introduce the various functional groups. Typical synthetic routes might include:
Formation of the Pyrazole Ring: This could involve the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: Introduction of the dichloromethylphenyl and hydroxyethylsulphonyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyethylsulphonyl group.
Reduction: Reduction reactions could target the dichloromethylphenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might be studied for its potential effects on cellular processes or as a probe for certain biochemical pathways.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.
Industry
Industrially, it might find applications in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application but could involve interactions with various molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-(3-(4,5-dichlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)benzene-1,3-disulphonate
- Disodium 4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)benzene-1,3-disulphonate
Uniqueness
The unique combination of functional groups in Disodium 4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1-(4-((2-hydroxyethyl)sulphonyl)phenyl)-1H-pyrazol-5-yl)benzene-1,3-disulphonate might confer specific properties such as enhanced solubility, reactivity, or biological activity compared to similar compounds.
Propriétés
Numéro CAS |
94333-46-7 |
|---|---|
Formule moléculaire |
C24H20Cl2N2Na2O9S3 |
Poids moléculaire |
693.5 g/mol |
Nom IUPAC |
disodium;4-[5-(4,5-dichloro-2-methylphenyl)-2-[4-(2-hydroxyethylsulfonyl)phenyl]-3,4-dihydropyrazol-3-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C24H22Cl2N2O9S3.2Na/c1-14-10-20(25)21(26)12-19(14)22-13-23(18-7-6-17(39(32,33)34)11-24(18)40(35,36)37)28(27-22)15-2-4-16(5-3-15)38(30,31)9-8-29;;/h2-7,10-12,23,29H,8-9,13H2,1H3,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
Clé InChI |
MRFHZEPMEHLOAQ-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1C2=NN(C(C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)CCO)Cl)Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



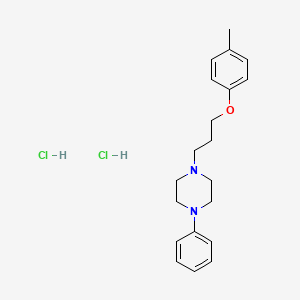
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one](/img/structure/B12718908.png)
